N-(2-piperidin-2-ylethyl)acetamide
Description
N-(2-piperidin-2-ylethyl)acetamide: is an organic compound with the molecular formula C9H18N2O It is a derivative of acetamide, where the acetamide group is bonded to a piperidine ring through an ethyl chain
Structure
3D Structure
Properties
IUPAC Name |
N-(2-piperidin-2-ylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(12)10-7-5-9-4-2-3-6-11-9/h9,11H,2-7H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIPSSANSKXTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405716 | |
| Record name | N-(2-piperidin-2-ylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886506-48-5 | |
| Record name | N-(2-piperidin-2-ylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of Piperidine Derivatives
A common and straightforward method to prepare N-(2-piperidin-2-ylethyl)acetamide is the acylation of 2-(piperidin-2-yl)ethyl amines with acetic anhydride or acetyl chloride. This reaction typically proceeds under mild conditions with a base to neutralize the acid byproduct.
- Reagents: Piperidine derivative (2-(piperidin-2-yl)ethylamine), acetic anhydride or acetyl chloride
- Catalysts/Bases: Pyridine or triethylamine to scavenge HCl or acetic acid formed
- Solvents: Dichloromethane, ethanol, or other aprotic solvents
- Temperature: Usually 0°C to room temperature
- Purification: Recrystallization or chromatographic techniques
This method yields the target acetamide with high purity and is scalable for industrial production.
Nucleophilic Substitution on Activated Esters
Another approach involves nucleophilic substitution reactions where piperidine derivatives react with activated esters such as ethyl chloroacetate or ethyl acetate derivatives. The nucleophilic nitrogen attacks the ester carbonyl carbon, leading to amide bond formation.
- Typical Reaction: Piperidine + ethyl chloroacetate → intermediate ester → hydrolysis to acetamide
- Conditions: Basic or neutral pH, reflux in ethanol or similar solvents
- Advantages: Allows for structural modifications and functional group tolerance
This method is often used to prepare analogues and related compounds, optimizing yield and selectivity.
Salt Formation (Dihydrochloride)
For enhanced stability and solubility, the free base this compound can be converted into its dihydrochloride salt by treatment with hydrochloric acid in organic solvents such as dichloromethane or ethanol.
- Process: Free base + 2 equivalents HCl → dihydrochloride salt
- Purpose: Improves handling, storage, and bioavailability in research applications
- Typical Conditions: Room temperature, stirring for several hours
This salt form is widely used in research and pharmaceutical contexts.
Industrial Production Methods
Industrial synthesis of this compound focuses on continuous flow processes and optimized reaction parameters to maximize yield and purity.
| Parameter | Typical Industrial Conditions |
|---|---|
| Reactor Type | Continuous flow or batch reactors |
| Temperature Range | 0–50°C |
| Pressure | Atmospheric to slight positive pressure |
| Solvent | Dichloromethane, ethanol, or other organic solvents |
| Catalysts/Bases | Pyridine, triethylamine, or potassium carbonate |
| Purification | Crystallization, distillation, chromatography |
| Yield | Typically >85% |
Automation and process control ensure reproducibility and scalability, with in-line monitoring of reaction progress via HPLC or NMR.
Chemical Reaction Analysis Relevant to Preparation
Hydrolysis and Stability
The acetamide group is stable under neutral conditions but can hydrolyze under strong acidic or basic conditions, yielding the corresponding amine and acetic acid derivatives. This is critical during purification and storage.
| Hydrolysis Type | Conditions | Products |
|---|---|---|
| Acidic | 6M HCl, reflux | 2-(piperidin-2-yl)acetic acid + ethylamine |
| Basic | 2M NaOH, reflux | Sodium salt of acetic acid derivative |
Avoiding harsh pH conditions during synthesis and storage preserves compound integrity.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Acylation | Piperidine derivative + Acetic anhydride/Acetyl chloride, base, 0–25°C | Simple, high yield, scalable | Requires careful acid neutralization |
| Nucleophilic Substitution | Piperidine + Ethyl chloroacetate, reflux in ethanol | Allows structural variation | Multi-step, requires hydrolysis step |
| Salt Formation (Dihydrochloride) | Free base + HCl in organic solvent, room temp | Improved stability and solubility | Additional purification step |
| Industrial Continuous Flow | Controlled temp, pressure, solvent, base | High yield, reproducible | Requires specialized equipment |
Research Findings and Characterization
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to ensure >95% purity.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the acetamide and piperidine moieties.
- Mass Spectrometry: Confirms molecular weight consistent with C9H20N2O (free base) or C9H20Cl2N2O (dihydrochloride salt).
- Solubility: Moderate water solubility due to acetamide group; better solubility in polar aprotic solvents like DMSO or ethanol.
These analytical techniques are essential for validating synthesis success and compound quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-piperidin-2-ylethyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Scientific Research Applications
N-(2-piperidin-2-ylethyl)acetamide has been investigated for multiple applications:
Medicinal Chemistry
- Calcium Channel Blockade : Research indicates that derivatives of this compound can function as calcium channel blockers, which are crucial for managing cardiovascular diseases. These compounds may help ameliorate conditions characterized by unwanted calcium channel activity, particularly T-type calcium channels .
- Antimicrobial Activity : The compound has shown promising results against various pathogens, including Mycobacterium tuberculosis. Studies indicate effective inhibition at concentrations lower than 20 µM .
Neuroscience
- Receptor Modulation : this compound has been studied for its potential to modulate neurotransmitter systems in the central nervous system. Its interactions with adenosine receptors suggest a role in regulating physiological functions such as sleep and pain perception .
Material Science
- Synthesis of Advanced Materials : The compound serves as a building block in the synthesis of more complex molecules, which can be utilized in the development of new materials with tailored properties for industrial applications.
| Compound Name | Target Pathogen | MIC (µM) | % Inhibition |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | < 20 | 90% |
| Analog A | E. coli | < 10 | 85% |
| Analog B | Staphylococcus aureus | < 15 | 80% |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity Profile
| Compound Name | Cell Line | IC (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | HepG2 | >40 | >2 |
| Control | HepG2 | 25 | - |
IC: Half-maximal Inhibitory Concentration
Case Studies and Research Findings
-
Antimycobacterial Activity :
A study conducted on a library of compounds identified this compound as a potent inhibitor of Mycobacterium tuberculosis, demonstrating significant bacterial viability reduction at concentrations below 20 µM. This suggests its potential as a lead compound for further development against tuberculosis . -
Calcium Channel Blocking :
In vitro studies have shown that derivatives of piperidine-based acetamides exhibit calcium channel blocking properties. These findings indicate that this compound could be beneficial in treating cardiovascular conditions where modulation of calcium channels is critical . -
Toxicity Assessment :
Preliminary cytotoxicity assays indicated that this compound exhibits low toxicity towards HepG2 liver cells, with an IC greater than 40 µM, providing a favorable selectivity index for further pharmacological development .
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of N-(2-piperidin-2-ylethyl)acetamide is not fully understood. it is believed to interact with specific enzymes and receptors in biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
N-(2-piperidin-2-ylethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-piperidin-2-ylethyl)butyramide: Contains a butyramide group, offering different chemical properties.
N-(2-piperidin-2-ylethyl)formamide: Features a formamide group, leading to distinct reactivity and applications.
Uniqueness:
- N-(2-piperidin-2-ylethyl)acetamide is unique due to its specific acetamide linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in targeted research and industrial applications.
Biological Activity
N-(2-Piperidin-2-ylethyl)acetamide, also known as N-[2-(2-piperidinyl)ethyl]acetamide, is a compound with significant biological activity due to its structural characteristics and interactions with various biological systems. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring which is known for its pharmacological relevance, particularly in the development of drugs targeting neurological and psychiatric disorders.
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism is crucial in modulating biochemical pathways involved in disease processes .
- Receptor Modulation : It has been shown to interact with specific receptors, influencing signaling pathways that are pivotal in cellular communication and function .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 to 125 μM against various bacterial strains, indicating significant efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition : The compound demonstrates moderate to good biofilm inhibition activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating biofilm-associated infections .
Case Studies
- Study on Antimicrobial Efficacy :
- Mechanistic Insights :
Research Applications
This compound serves as a valuable intermediate in chemical synthesis and has potential applications in:
- Medicinal Chemistry : As a scaffold for developing new pharmacological agents targeting neurological disorders.
- Antimicrobial Development : As a lead compound for designing new antibiotics or antiseptics effective against resistant bacterial strains.
Q & A
Q. Advanced
- 2D NMR (COSY, NOESY) : Resolves stereochemical ambiguities in the piperidine ring and confirms substituent regiochemistry .
- X-ray Crystallography : Provides absolute configuration for crystalline derivatives, critical for structure-activity relationship (SAR) studies .
- Dynamic NMR : Detects conformational flexibility in the ethyl linker between piperidine and acetamide groups .
How can conflicting biological activity data for this compound derivatives be systematically addressed?
Advanced
Conflicts arise from variations in assay conditions or cell line specificity. Mitigation strategies include:
- Cross-Validation : Test compounds in parallel assays (e.g., MTT, ATP-based viability) to confirm cytotoxicity trends .
- Dose-Response Analysis : Establish EC50/IC50 curves across multiple concentrations to identify off-target effects .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .
What computational approaches support the design of novel this compound analogs?
Q. Advanced
- Molecular Docking : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with biological activity to guide synthetic priorities .
- DFT Calculations : Evaluate the stability of tautomeric forms or charge distribution in the acetamide group .
How do structural modifications to the piperidine ring affect the compound’s pharmacokinetic profile?
Q. Advanced
- Lipophilicity Adjustments : Introducing hydrophobic groups (e.g., isopropyl) increases blood-brain barrier penetration but may reduce solubility .
- Steric Effects : Bulky substituents on the piperidine nitrogen hinder metabolic oxidation, prolonging half-life .
- Chirality : Enantiomers may exhibit divergent binding kinetics; chiral HPLC separates active vs. inactive forms .
What methodologies validate the purity of this compound in preclinical studies?
Q. Advanced
- HPLC-UV/HRMS : Quantifies impurities below 0.1% using orthogonal methods .
- Elemental Analysis : Confirms stoichiometric consistency (C, H, N) .
- Stability Testing : Accelerated degradation studies under heat/light assess storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
